N-Hydroxypipecolic acid (potassium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Hydroxypipecolic acid (potassium) is a hydroxylated derivative of pipecolic acid. It is an important compound in plant biology, particularly known for its role in systemic acquired resistance, a defense mechanism in plants. This compound is involved in signaling pathways that help plants resist pathogen attacks by triggering immune responses.

準備方法

Synthetic Routes and Reaction Conditions

N-Hydroxypipecolic acid can be synthesized from pipecolic acid through a series of enzymatic reactions. The process involves the hydroxylation of pipecolic acid using flavin-dependent monooxygenase. The synthetic route typically includes the following steps:

Oxidation of L-lysine: L-lysine is first oxidized to form Δ1-piperideine-2-carboxylate.

Reduction: Δ1-piperideine-2-carboxylate is then reduced to pipecolic acid.

Hydroxylation: Pipecolic acid is hydroxylated by flavin-dependent monooxygenase to form N-Hydroxypipecolic acid.

Industrial Production Methods

In an industrial setting, N-Hydroxypipecolic acid can be produced using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to express the necessary enzymes for the biosynthesis of N-Hydroxypipecolic acid from biomass-derived lysine. This method involves coexpression of multiple enzymes, including lysine α-oxidase, glucose dehydrogenase, and flavin-dependent monooxygenase, among others .

化学反応の分析

Types of Reactions

N-Hydroxypipecolic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: It can be reduced back to pipecolic acid.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Various hydroxylated derivatives.

Reduction Products: Pipecolic acid.

Substitution Products: Halogenated or alkylated pipecolic acid derivatives.

科学的研究の応用

Induction of Systemic Acquired Resistance

N-Hydroxypipecolic acid has been shown to effectively induce SAR in various plant species, particularly in Arabidopsis thaliana. Studies demonstrate that exogenous application can significantly reduce pathogen growth, including that of Pseudomonas syringae and oomycetes like Phytophthora species .

Case Study: Arabidopsis Response

A study indicated that treatment with N-Hydroxypipecolic acid led to lower bacterial growth compared to untreated controls, showcasing its potential as a protective agent against bacterial infections .

Enhancement of Immune Responses

The compound primes plants for enhanced immune responses, evidenced by increased expression of defense-related genes following pathogen exposure. For example, pre-treatment with N-Hydroxypipecolic acid resulted in a significant boost in the expression of genes associated with metabolic defense pathways when challenged with bacterial flagellin .

Data Table: Gene Expression Changes

| Gene Name | Function | Expression Level (NHP-treated) | Expression Level (Control) |

|---|---|---|---|

| FMO1 | Defense signaling | Increased | Baseline |

| PR1 | Pathogen response | Elevated | Low |

| Camalexin Synthase | Phytoalexin production | High | None |

Potential Agricultural Applications

Given its role in enhancing plant immunity, N-Hydroxypipecolic acid has potential applications in agriculture as a biopesticide or as part of integrated pest management strategies. Its ability to induce resistance without harmful chemicals makes it an attractive option for sustainable agriculture practices.

Future Research Directions

Further studies are needed to explore:

- Field Trials : Assessing the effectiveness of N-Hydroxypipecolic acid under field conditions across different crops.

- Mechanistic Insights : Understanding the precise molecular pathways involved in its signaling mechanisms.

- Glycosylation Effects : Investigating how glycosylation of N-Hydroxypipecolic acid affects its stability and efficacy in inducing SAR .

作用機序

N-Hydroxypipecolic acid exerts its effects through the systemic acquired resistance pathway in plants. It triggers the accumulation of reactive oxygen species and extracellular nicotinamide adenine dinucleotide phosphate, which are essential for the establishment of systemic immunity. The compound interacts with specific receptors and signaling molecules, such as the lectin receptor kinase LecRK-VI.2, to activate defense responses .

類似化合物との比較

N-Hydroxypipecolic acid is unique compared to other similar compounds due to its specific role in systemic acquired resistance. Similar compounds include:

Pipecolic acid: A precursor to N-Hydroxypipecolic acid, involved in the same signaling pathway.

Salicylic acid: Another key signaling molecule in plant immunity, but with a different mode of action.

Azelaic acid: Also involved in plant defense mechanisms but acts through different pathways.

N-Hydroxypipecolic acid stands out due to its specific hydroxylation, which is crucial for its role in systemic acquired resistance .

生物活性

N-Hydroxypipecolic acid (NHP), a hydroxylated derivative of pipecolic acid, has emerged as a critical component in plant systemic acquired resistance (SAR). This article explores its biological activity, focusing on its mechanisms, effects on plant immunity, and potential applications in agriculture.

Overview of N-Hydroxypipecolic Acid

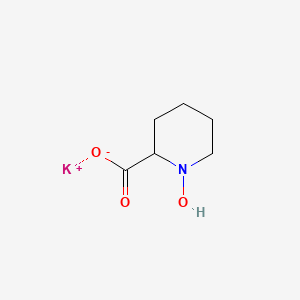

- Chemical Structure : N-Hydroxypipecolic acid has the molecular formula C6H11NO3 and a molecular weight of approximately 145.156 g/mol. It is synthesized from pipecolic acid through the action of flavin-dependent monooxygenase 1 (FMO1) .

- Role in Plants : NHP functions as a signaling molecule that enhances plant defense mechanisms against pathogens. It accumulates in response to pathogen attacks and plays a pivotal role in the establishment of SAR, which is characterized by an enhanced immune response in uninfected parts of the plant .

NHP's role in plant immunity involves several key processes:

- Induction of SAR : NHP directly induces the expression of SAR-related genes and amplifies signaling pathways associated with plant defense. It works synergistically with salicylic acid (SA), another important immune signal, to boost the plant's resistance to bacterial and oomycete infections .

- Enhanced Defense Activation : Studies have shown that pre-treatment with NHP primes plants for a stronger response to subsequent pathogen attacks. For instance, Arabidopsis thaliana treated with NHP exhibited significantly enhanced activation of metabolic defense pathways when exposed to bacterial flagellin .

- Transport Mechanism : NHP can move from infected to systemic leaves, where it activates SA biosynthesis, further enhancing the plant's immune response .

Key Studies

- Synergistic Effects with Salicylic Acid :

- Transcriptional Activation :

- Glycosylation Impact :

Case Study 1: Arabidopsis thaliana Response

In experiments involving Arabidopsis thaliana, plants pre-treated with NHP showed a marked reduction in bacterial growth when challenged with Pseudomonas syringae. The study highlighted that this effect was dependent on the presence of NPR1, a key regulator in SA signaling pathways .

Case Study 2: Application in Agriculture

Field trials have indicated that applying NHP can enhance crop resilience against pathogens, potentially reducing the need for chemical pesticides. The application led to improved growth metrics and reduced incidence of disease in treated plants compared to controls .

Data Table: Comparison of Biological Effects

特性

IUPAC Name |

potassium;1-hydroxypiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTXYYHZOUDDDJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。